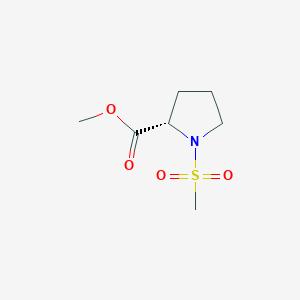

methyl (2S)-1-methanesulfonylpyrrolidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the type of reaction, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure .Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include understanding the reaction mechanisms, the conditions under which the reactions occur, and the products of the reactions .Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and reactivity. These properties can be determined through various laboratory techniques .Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

Methyl (2S)-1-methanesulfonylpyrrolidine-2-carboxylate is involved in various chemical synthesis processes and reaction mechanisms. A study by Vasin et al. (2019) demonstrates its use in the formation of 1,3-dipolar cycloaddition products through reactions with Schiff bases derived from α-alanine methyl ester and aromatic aldehydes. This reaction, catalyzed by silver acetate and triethylamine, results in methyl (2S*,4S*,5S*)-5-aryl-4-methanesulfonylpyrrolidine-2-carboxylates, offering insights into stereoselectivity and transition states via DFT/PBE calculations (Vasin et al., 2019).

Catalytic Applications

In the field of catalysis, methyl (2S)-1-methanesulfonylpyrrolidine-2-carboxylate plays a role in the synthesis of other compounds. Tamaddon and Azadi (2018) describe the use of a related compound, nicotinum methane sulfonate, derived from nicotine and methane sulfonic acid, as a protic ionic liquid showing excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines. This highlights the potential of methyl (2S)-1-methanesulfonylpyrrolidine-2-carboxylate derivatives in catalytic processes (Tamaddon & Azadi, 2018).

Biochemistry and Enzyme Systems

The compound also finds relevance in biochemical studies. Gunsalus, Romesser, and Wolfe (1978) investigated analogues of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum. Such studies provide crucial insights into the role of sulfonate and related compounds in biochemical pathways and enzyme systems (Gunsalus, Romesser, & Wolfe, 1978).

Organic Chemistry and Molecular Synthesis

In organic chemistry, methyl (2S)-1-methanesulfonylpyrrolidine-2-carboxylate is part of the synthesis of various organic compounds. Ogura, Katoh, and Tsuchihashi (1978) discuss the formation of bis(methylthio)(methylsulfinyl)methane in reactions involving methyl (methylthio)methyl sulfoxide with sodium hydride. This showcases the compound's utility in producing complex molecular structures, highlighting its versatility in organic synthesis (Ogura, Katoh, & Tsuchihashi, 1978).

Chemical Engineering and Process Development

Methyl (2S)-1-methanesulfonylpyrrolidine-2-carboxylate also finds applications in chemical engineering. Periana et al. (1993) report on a homogeneous system for the catalytic oxidation of methane to methanol via methyl bisulfate, indicating potential uses in industrial chemical processes. This study exemplifies the broader implications of such compounds in the field of chemical engineering and industrial applications (Periana et al., 1993).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl (2S)-1-methylsulfonylpyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-12-7(9)6-4-3-5-8(6)13(2,10)11/h6H,3-5H2,1-2H3/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLDTDIFEQDIND-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2657272.png)

![3-methyl-N-(naphthalen-1-yl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2657274.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)acrylamide](/img/structure/B2657277.png)

![2-Chloro-N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]acetamide](/img/structure/B2657279.png)

![Methyl 2-({2-[(4-chlorophenyl)sulfanyl]benzyl}sulfanyl)benzenecarboxylate](/img/structure/B2657283.png)

![8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2657285.png)

![(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B2657287.png)

![2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole](/img/structure/B2657294.png)